2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H10Cl2N2O4S.
Preparation Methods
The synthesis of 2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methyl-3-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as triethylamine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide can be compared with similar compounds such as:
2,5-Dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide: This compound has a similar structure but with the nitro group in a different position, which can lead to different chemical and biological properties.
2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide: Another similar compound with the nitro group in a different position, affecting its reactivity and applications.
Properties
CAS No. |
6107-65-9 |
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Molecular Formula |
C13H10Cl2N2O4S |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-8-11(3-2-4-12(8)17(18)19)16-22(20,21)13-7-9(14)5-6-10(13)15/h2-7,16H,1H3 |
InChI Key |
JDAFNABZTJMZCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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